
2,2-difluoro-2-(1H-indol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(1H-indol-3-yl)acetic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a difluoroacetic acid moiety attached to the indole ring, which can influence its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The difluoroacetic acid group can then be introduced through a substitution reaction using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis followed by the introduction of the difluoroacetic acid group. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using continuous flow reactors or batch reactors depending on the specific requirements.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-2-(1H-indol-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoroacetic acid group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,2-difluoro-2-(1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular processes. The difluoroacetic acid group can enhance the compound’s binding affinity and specificity to its targets, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but without the difluoroacetic acid group.
5-Fluoroindole-3-acetic acid: A fluorinated derivative of indole-3-acetic acid with different biological activities.
2,2-Difluoroindole-3-acetic acid: A closely related compound with similar chemical properties but different biological activities.
Uniqueness
2,2-Difluoro-2-(1H-indol-3-yl)acetic acid is unique due to the presence of the difluoroacetic acid group, which can significantly alter its chemical and biological properties compared to other indole derivatives. This modification can enhance its stability, binding affinity, and specificity, making it a valuable compound in scientific research and drug development .
Propiedades
Fórmula molecular |
C10H7F2NO2 |
|---|---|
Peso molecular |
211.16 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12,9(14)15)7-5-13-8-4-2-1-3-6(7)8/h1-5,13H,(H,14,15) |
Clave InChI |
JBZGUYGRGGMBSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


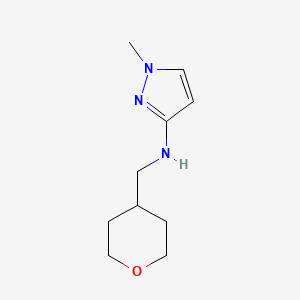
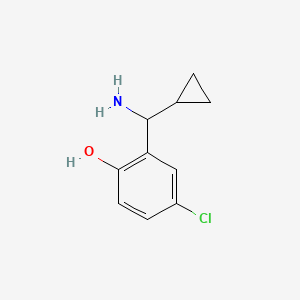


![1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13300312.png)

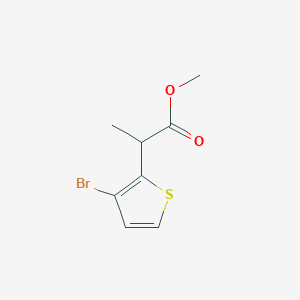

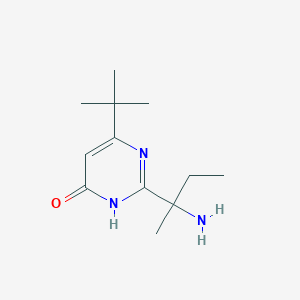
![2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13300376.png)
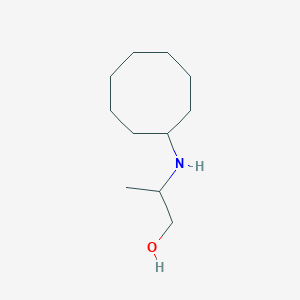
![2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane](/img/structure/B13300383.png)

![4-methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13300391.png)
